2-Cyclopropylthiazole-4-carbaldehyde
Overview
Description
“2-Cyclopropylthiazole-4-carbaldehyde” is a chemical compound with the molecular formula C7H7NOS and a molecular weight of 153.2 . Its IUPAC name is 2-cyclopropyl-1,3-thiazole-4-carbaldehyde .
Molecular Structure Analysis
The InChI code for “2-Cyclopropylthiazole-4-carbaldehyde” is 1S/C7H7NOS/c9-3-6-4-10-7 (8-6)5-1-2-5/h3-5H,1-2H2 . This indicates the presence of a cyclopropyl group attached to the thiazole ring at the 2-position and a carbaldehyde group at the 4-position .
Physical And Chemical Properties Analysis
The boiling point of “2-Cyclopropylthiazole-4-carbaldehyde” is approximately 278.5±13.0 C at 760 mmHg . The compound has a density of 1.370±0.06 g/cm3 . The melting point is not available .
Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Complex Chemical Structures : Analogues of 2-Cyclopropylthiazole-4-carbaldehyde, like 4-oxoazetidine-2-carbaldehydes, are used as building blocks in stereocontrolled synthesis. These compounds are considered both as protected α-amino aldehydes and masked β-amino acids, exhibiting dual reactivity for creating complex natural products, including α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, and alkaloids (Alcaide & Almendros, 2002).
Probing Biological Systems : Derivatives like N,N-Disubstituted 2-aminothiazole-5-carbaldehydes are studied for their structural features and could play a role in understanding mesomeric interactions between functional groups in biological systems (Gillon et al., 1983).
Chemical Reactions and Catalysis
Ring Opening Reactions : Cyclopropyl carbaldehydes like 2-Cyclopropylthiazole-4-carbaldehyde participate in nucleophilic ring-opening reactions, leading to the synthesis of compounds like benzo[b]thiepines, which have pharmaceutical value (Li et al., 2009).
Cycloaddition Reactions : Compounds structurally related to 2-Cyclopropylthiazole-4-carbaldehyde, such as 2-(Alk-2-enyl)amino-3-(N-arylimino)methyl-4-oxo-4H-pyrido[1,2-a]pyrimidines, are used in Lewis acid-catalyzed intramolecular [4+2] cycloaddition reactions, creating diastereomeric tetraazapentaphene derivatives (Noguchi et al., 1997).
Synthesis of Benzothiazole Derivatives : Related compounds like 6-dimethylaminobenzothiazole-2-carbaldehyde have been synthesized for the creation of novel push-pull benzothiazole derivatives with reverse polarity, demonstrating potential for non-linear optical applications (Hrobárik et al., 2004).
Medicinal Chemistry and Probe Design
Development of Fluorescence Probes : Derivatives like DBTC, with structural similarities to 2-Cyclopropylthiazole-4-carbaldehyde, have been used as fluorescence probes for detecting biological molecules like homocysteine in living cells, demonstrating potential for research in biological systems (Chu et al., 2019).
Synthesis of Antibacterial Compounds : Arylthiophene-2-carbaldehydes, related to 2-Cyclopropylthiazole-4-carbaldehyde, have been synthesized and evaluated for antibacterial and other biological activities, showing promising results against bacteria like Pseudomonas aeruginosa (Ali et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-cyclopropyl-1,3-thiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-3-6-4-10-7(8-6)5-1-2-5/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXDXOWGZAQHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylthiazole-4-carbaldehyde | |
CAS RN |
1178283-83-4 | |
Record name | 2-cyclopropyl-1,3-thiazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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